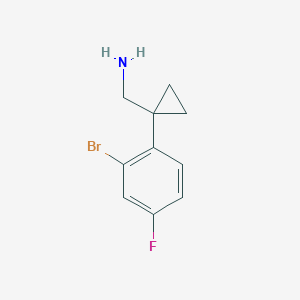

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine

CAS No.:

Cat. No.: VC15742287

Molecular Formula: C10H11BrFN

Molecular Weight: 244.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrFN |

|---|---|

| Molecular Weight | 244.10 g/mol |

| IUPAC Name | [1-(2-bromo-4-fluorophenyl)cyclopropyl]methanamine |

| Standard InChI | InChI=1S/C10H11BrFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |

| Standard InChI Key | DHPXHOHYECDERK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(CN)C2=C(C=C(C=C2)F)Br |

Introduction

Synthesis Pathways

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine typically involves:

-

Step 1: Preparation of a substituted phenyl precursor with bromine and fluorine groups.

-

Step 2: Cyclopropanation using diazo compounds or other cyclopropane-forming reagents.

-

Step 3: Introduction of the methanamine group through reductive amination or similar methods.

Although specific synthesis protocols are not provided in the data, these steps align with standard organic synthesis techniques for similar compounds.

Potential Applications

While no direct studies on this compound’s biological activity are cited, its structural features suggest potential applications in pharmaceutical research:

-

Medicinal Chemistry: The presence of halogen atoms (bromine and fluorine) often enhances bioactivity and metabolic stability in drug candidates.

-

Chemical Probes: Cyclopropane derivatives are frequently used as probes in biochemical studies due to their unique conformational rigidity.

Safety and Hazards

Based on general chemical safety guidelines:

-

Acute Toxicity: The compound may be harmful if swallowed or inhaled.

-

Irritation Potential: May cause skin, eye, or respiratory tract irritation .

-

GHS Classification: Includes hazard codes such as H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation).

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Research Context

Though no direct biological evaluation data for this compound were found, its structural analogs have been explored for various activities:

-

Substituted phenyl derivatives often exhibit antimicrobial or antitubercular properties .

-

Cyclopropane-containing molecules are known for their role in enzyme inhibition studies.

Further experimental studies would be required to confirm its pharmacological potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume